molecular formula C7H14N2O B8306763 2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane

2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane

Cat. No. B8306763
M. Wt: 142.20 g/mol
InChI Key: VBTNOBLOBBOURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05607942

Procedure details

8.1.g (0.1 mol) of 37% strength formaldehyde solution in 20 ml of n-butanol are added dropwise to 13 g (0.101 mol) of 4-hydroxymethyl-3-methylaminopyrrolidine in 100 ml of n-butanol at room temperature. The mixture is stirred at room temperature overnight and concentrated and the residue is distilled.
[Compound]
Name
8.1.g
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=O.[OH:3][CH2:4][CH:5]1[CH2:9][NH:8][CH2:7][CH:6]1[NH:10][CH3:11]>C(O)CCC>[CH3:11][N:10]1[CH2:1][O:3][CH2:4][CH:5]2[CH:6]1[CH2:7][NH:8][CH2:9]2

Inputs

Step One
Name
8.1.g
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
13 g
Type
reactant
Smiles
OCC1C(CNC1)NC
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCC)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.